molecular formula C10H9N3O3 B15056265 Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate

Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate

Cat. No.: B15056265
M. Wt: 219.20 g/mol
InChI Key: AZIYFWMDLPDXBV-UHFFFAOYSA-N
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Description

Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate is a heterocyclic compound that features both oxazole and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The oxazole ring is known for its biological activities, while the pyrimidine ring is a common scaffold in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate typically involves the formation of the oxazole ring followed by the construction of the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 2-amino-4,6-dichloropyrimidine-5-carboxylate with an oxazole derivative can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolone derivatives, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.

Comparison with Similar Compounds

Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of oxazole and pyrimidine rings, which provides a versatile scaffold for the development of new bioactive molecules.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

ethyl 2-(1,3-oxazol-5-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C10H9N3O3/c1-2-15-10(14)7-3-12-9(13-4-7)8-5-11-6-16-8/h3-6H,2H2,1H3

InChI Key

AZIYFWMDLPDXBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CN=CO2

Origin of Product

United States

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